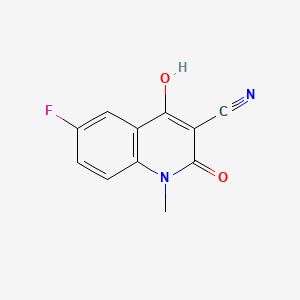
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position of the quinoline ring
Métodos De Preparación
The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the fluorine atom: The fluorination step can be carried out using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation and nitrile introduction: These functional groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The pathways involved often include binding to the active site of the target enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar compounds to 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile include other fluoroquinolones such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C11H7FN2O2 |
|---|---|
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
6-fluoro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O2/c1-14-9-3-2-6(12)4-7(9)10(15)8(5-13)11(14)16/h2-4,15H,1H3 |
Clave InChI |
ZZTFTBXSDCYBPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















